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Compound of Interest

Compound Name: C15H26O7Tm

Cat. No.: B15146197 Get Quote

A Note on the Precursor Formula C15H26O7Tm: Initial searches for the chemical formula

C15H26O7Tm did not yield specific information on its use as a precursor in material science.

This formula may represent a highly specialized, non-commercial, or potentially erroneous

compound. However, the field of metal-organic chemical vapor deposition (MOCVD) and

atomic layer deposition (ALD) utilizes a well-established class of thulium precursors, primarily

based on β-diketonate ligands.

This document provides detailed application notes and protocols for a widely used and

representative thulium precursor: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III),

commonly abbreviated as Tm(thd)3. This precursor is a volatile solid used for the deposition of

high-quality thulium oxide (Tm₂O₃) thin films, which have applications in high-k gate dielectrics,

optical coatings, and as a dopant in various materials.

Precursor: Tris(2,2,6,6-tetramethyl-3,5-
heptanedionato)thulium(III) (Tm(thd)₃)
This section summarizes the key physical and chemical properties of the Tm(thd)₃ precursor.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15146197?utm_src=pdf-interest
https://www.benchchem.com/product/b15146197?utm_src=pdf-body
https://www.benchchem.com/product/b15146197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15146197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C₃₃H₅₇O₆Tm

Molecular Weight 718.75 g/mol

CAS Number 15631-58-0

Appearance Off-white crystalline solid

Melting Point 169-172 °C

Decomposition Temperature > 280 °C

Volatility

Can be vaporized efficiently in the temperature

range of 160–230 °C for MOCVD applications.

[1]

Application Note: Chemical Vapor Deposition (CVD)
of Thulium Oxide (Tm₂O₃)
Introduction
Chemical Vapor Deposition (CVD) is a widely used technique to produce high-quality thin films.

In a typical MOCVD process for thulium oxide, the Tm(thd)₃ precursor is heated to a

sublimation temperature and transported into a reaction chamber using an inert carrier gas. On

a heated substrate, the precursor decomposes and reacts with an oxidizing agent to form a

Tm₂O₃ thin film.

Typical MOCVD Process Parameters for Tm₂O₃
Deposition
The following table outlines typical process parameters for the deposition of Tm₂O₃ thin films

using Tm(thd)₃ as the precursor.
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Parameter Typical Range

Precursor Temperature 160 - 230 °C[1]

Substrate Temperature 350 - 550 °C[2]

Oxidizing Agent Oxygen (O₂), Ozone (O₃), or Water Vapor (H₂O)

Carrier Gas Argon (Ar) or Nitrogen (N₂)

Carrier Gas Flow Rate 50 - 300 sccm[3]

Reactor Pressure 1 - 10 Torr

Experimental Protocol: MOCVD of Tm₂O₃
This protocol describes a general procedure for the deposition of Tm₂O₃ thin films on a silicon

substrate using MOCVD.

Substrate Preparation:

Clean a silicon (100) substrate using a standard cleaning procedure (e.g., RCA clean) to

remove organic and metallic contaminants.

Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide

layer.

Immediately load the substrate into the MOCVD reactor.

System Preparation:

Load the Tm(thd)₃ precursor into a bubbler and heat it to the desired sublimation

temperature (e.g., 200 °C).

Heat the gas lines to a temperature slightly above the precursor sublimation temperature

to prevent condensation.

Pump down the reactor to the base pressure.

Deposition Process:
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Heat the substrate to the desired deposition temperature (e.g., 450 °C).

Introduce the inert carrier gas (e.g., Argon) at a controlled flow rate (e.g., 100 sccm)

through the precursor bubbler to transport the vaporized Tm(thd)₃ into the reactor.

Simultaneously, introduce the oxidizing agent (e.g., Oxygen) into the reactor at a

controlled flow rate.

Maintain these conditions for the desired deposition time to achieve the target film

thickness.

Post-Deposition:

Stop the precursor and oxidant flows and cool down the substrate under an inert gas

atmosphere.

Vent the reactor and unload the coated substrate.

The deposited films can be further annealed in a controlled atmosphere to improve their

crystallinity and electrical properties.
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Properties of CVD-Grown Tm₂O₃ Thin Films
Property Typical Value/Characteristic

Composition

Stoichiometric or slightly oxygen-rich Tm₂O₃.

May contain some carbon impurities depending

on deposition conditions.[1]

Crystal Structure Polycrystalline with a cubic bixbyite structure.

Surface Roughness
Typically smooth, with RMS roughness in the

nanometer range.

Optical Band Gap Approximately 5.2 eV.[4]

Dielectric Constant ~16[5]

Application Note: Atomic Layer Deposition (ALD) of
Thulium Oxide (Tm₂O₃)
Introduction
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control

over film thickness and conformality at the atomic level. The ALD process for Tm₂O₃ involves

sequential, self-limiting surface reactions of the Tm(thd)₃ precursor and an oxidizing agent,

separated by inert gas purges.

Typical ALD Process Parameters for Tm₂O₃ Deposition
The following table provides typical process parameters for the ALD of Tm₂O₃ films.
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Parameter Typical Range

Precursor Temperature 140 - 200 °C

Substrate Temperature 200 - 300 °C[5]

Oxidizing Agent Ozone (O₃) or Water (H₂O)[5]

Precursor Pulse Time 0.5 - 8 seconds[6]

Oxidant Pulse Time 0.1 - 7 seconds[6][7]

Purge Gas Argon (Ar) or Nitrogen (N₂)

Purge Time 5 - 45 seconds[6]

Growth Rate 0.4 - 1.5 Å/cycle[5][6]

Experimental Protocol: ALD of Tm₂O₃
This protocol outlines a general procedure for the deposition of Tm₂O₃ thin films using ALD.

Substrate and System Preparation:

Prepare the substrate and load the Tm(thd)₃ precursor as described in the MOCVD

protocol.

Heat the precursor to its sublimation temperature (e.g., 180 °C) and the substrate to the

desired deposition temperature within the ALD window (e.g., 250 °C).

ALD Cycle: The deposition proceeds by repeating the following four steps:

Step 1: Tm(thd)₃ Pulse: Introduce the vaporized Tm(thd)₃ precursor into the reactor for a

set duration (e.g., 2 seconds). The precursor molecules will chemisorb on the substrate

surface in a self-limiting manner.

Step 2: Purge: Purge the reactor with an inert gas (e.g., Nitrogen) for a set duration (e.g.,

10 seconds) to remove any unreacted precursor and byproducts from the gas phase.

Step 3: Oxidant Pulse: Introduce the oxidizing agent (e.g., Ozone) into the reactor for a set

duration (e.g., 1 second). The oxidant reacts with the chemisorbed precursor on the
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surface to form a layer of Tm₂O₃.

Step 4: Purge: Purge the reactor again with the inert gas (e.g., 10 seconds) to remove any

unreacted oxidant and reaction byproducts.

Film Thickness Control:

Repeat the ALD cycle until the desired film thickness is achieved. The final thickness is

directly proportional to the number of cycles performed.

Post-Deposition:

Cool down the system and unload the substrate as described in the MOCVD protocol.

Post-deposition annealing can be performed to enhance film properties.
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Property Typical Value/Characteristic

Composition

Highly stoichiometric Tm₂O₃ with low carbon

impurity content, especially with ozone as the

oxidant.[5]

Conformality
Excellent, capable of uniformly coating complex

3D nanostructures.

Thickness Control
Atomic-level precision, typically controlled by the

number of ALD cycles.[6]

Crystal Structure
Can be amorphous or polycrystalline depending

on the deposition temperature and substrate.[5]

Density Close to the bulk density of Tm₂O₃ (8.6 g/cm³).

Safety and Handling Precautions
General Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves, when handling Tm(thd)₃ and other metal-

organic precursors.[8][9][10]

Ventilation: Handle the precursor in a well-ventilated area, preferably within a fume hood or a

glovebox, to avoid inhalation of dust or vapors.[11]

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and water, as it

may lead to decomposition.

Spills: In case of a spill, clean it up immediately using appropriate absorbent materials and

dispose of the waste in a sealed container.[8]

Storage
Store Tm(thd)₃ in a tightly sealed container in a cool, dry, and well-ventilated place, away

from sources of heat or ignition.
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The material should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent

degradation from moisture and air.

Disposal
Dispose of unused precursor and contaminated materials as hazardous waste in accordance

with local, state, and federal regulations.[12][13][14]

Do not dispose of the material down the drain or in regular trash.[14]

Conclusion
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a versatile and effective precursor for

the deposition of thulium oxide thin films via both CVD and ALD techniques. By carefully

controlling the deposition parameters, it is possible to grow high-quality films with desirable

properties for a range of applications in microelectronics and optics. Adherence to proper

safety and handling protocols is crucial when working with this and other metal-organic

precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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